BenchChemオンラインストアへようこそ!

SMK-17

MAPK pathway ERK5 signaling off-target kinase profiling

SMK-17 is a research-grade, non-ATP-competitive MEK1/2 inhibitor distinguished by its lack of off-target ERK5 inhibition—unlike PD184352 and U0126—enabling clean attribution of cellular phenotypes. It selectively induces apoptosis in β-catenin-mutant tumor cells. Its high aqueous solubility ensures robust in vitro assay performance and is suitable for oral in vivo dosing.

Molecular Formula C20H24ClF2IN4O2S
Molecular Weight 584.8 g/mol
CAS No. 765958-29-0
Cat. No. B1684349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMK-17
CAS765958-29-0
SynonymsSMK17;  SMK 17;  SMK17.
Molecular FormulaC20H24ClF2IN4O2S
Molecular Weight584.8 g/mol
Structural Identifiers
SMILESCC(C)NC1CCN(CC1)S(=O)(=O)NC2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl
InChIInChI=1S/C20H24ClF2IN4O2S/c1-12(2)25-14-7-9-28(10-8-14)31(29,30)27-18-6-4-16(22)19(23)20(18)26-17-5-3-13(24)11-15(17)21/h3-6,11-12,14,25-27H,7-10H2,1-2H3
InChIKeyWEULUYVOTSCFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SMK-17 (CAS 765958-29-0): MEK1/2 Inhibitor for Chemical Biology and Oncology Research


N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide (designated SMK-17) is a non-ATP-competitive, allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) developed through structure-activity relationship optimization of diarylamine sulfonamide derivatives [1]. SMK-17 selectively blocks the Ras/Raf/MEK/ERK signaling cascade by binding to an allosteric pocket of MEK1/2 distinct from the ATP-binding site [2]. The compound is characterized by high aqueous solubility and demonstrated oral bioavailability in preclinical xenograft models [1].

Why SMK-17 (CAS 765958-29-0) Cannot Be Replaced with Generic MEK Inhibitors


Generic substitution among MEK1/2 inhibitors is scientifically unsound due to documented, quantitative divergence in selectivity profiles and functional outcomes. SMK-17 exhibits a unique combination of properties not replicated by in-class alternatives: it lacks off-target ERK5 inhibition—a liability of widely used research-grade MEK inhibitors including PD184352 and U0126 [1]—and demonstrates genotype-selective induction of apoptosis specifically in tumor cells harboring β-catenin activating mutations, a functional phenotype not uniformly observed across the MEK inhibitor class [2]. These molecular and cellular distinctions carry direct implications for experimental design, target validation, and data reproducibility.

SMK-17 (CAS 765958-29-0) Quantitative Differentiation Evidence vs. MEK Inhibitor Comparators


ERK5 Off-Target Inhibition: SMK-17 vs. PD184352 and U0126

SMK-17 demonstrates a critical selectivity advantage over the commonly used MEK inhibitors PD184352 (CI-1040) and U0126 by not inhibiting ERK5 phosphorylation. In contrast, both PD184352 and U0126 are documented to suppress ERK5 phosphorylation, introducing a confounding off-target effect that complicates interpretation of MAPK pathway inhibition studies. ERK5 inhibition is a known liability of earlier MEK inhibitors that can independently affect cell survival and proliferation, obscuring MEK1/2-specific pharmacodynamics [1].

MAPK pathway ERK5 signaling off-target kinase profiling

MEK1 and MEK2 Biochemical IC50 Values for SMK-17

In cell-free kinase assays, SMK-17 inhibits recombinant human MEK1 and MEK2 with IC50 values of 62 nM and 56 nM, respectively, establishing its nanomolar potency against both MEK isoforms [1]. The compound binds to the allosteric pocket of MEK1/2 and operates in a non-ATP-competitive manner, confirmed by both in silico docking and kinetic studies [2].

MEK1 MEK2 kinase inhibition

Differential Apoptosis Induction: SMK-17 in β-Catenin-Mutant vs. BRAF-Mutant Tumor Cell Lines

SMK-17 induces apoptosis selectively in tumor cell lines harboring β-catenin activating mutations, whereas BRAF-mutant cell lines (A375, HT-29) undergo only G1 cell cycle arrest without apoptosis following SMK-17 treatment at equivalent concentrations that suppress ERK1/2 phosphorylation [1]. Cell lines with β-catenin mutations (including HCT 116, colo-205, and SW48) demonstrated apoptosis as evidenced by cleaved PARP detection and increased sub-G1 populations via flow cytometry, while BRAF-mutant lines showed no apoptosis induction despite comparable MAPK pathway suppression [1].

β-catenin mutation apoptosis biomarker stratification

Kinase Selectivity Profile: SMK-17 vs. 233-Human-Kinase Panel

SMK-17 was profiled against a panel of 233 human kinases at a concentration of 1000 nM. The compound demonstrated remarkable selectivity, with no off-target kinase inhibition detected, confirming its classification as a highly selective MEK1/2 inhibitor [1]. This broad kinase selectivity profiling was performed in parallel with kinetic studies and allosteric binding confirmation, collectively establishing that MEK1/2 inhibition by SMK-17 occurs without off-target kinase engagement [2].

kinase selectivity off-target profiling chemical probe validation

Aqueous Solubility and Oral Bioavailability Differentiation

SMK-17 is characterized as a highly hydrophilic MEK1/2 inhibitor with high aqueous solubility [1]. The compound demonstrated oral bioavailability in preclinical studies, with potent antitumor activity observed following oral administration in xenograft animal models. Oral dosing of SMK-17 resulted in selective blockade of MAPK pathway signaling in vivo without notable side effects or detectable effects on other signaling pathways [1].

aqueous solubility oral bioavailability formulation compatibility

MEK Inhibitor Class Comparison: SMK-17 vs. PD184352 Apoptosis Induction in β-Catenin-Mutant Cells

Both SMK-17 and PD184352 induced apoptosis in β-catenin-mutant tumor cell lines when evaluated under comparable conditions [1]. In HCT 116 cells (harboring β-catenin activating mutation), PD184352 at 1.0 μM completely inhibited ERK1/2 phosphorylation and induced cell cycle arrest, with apoptosis induction also observed [1]. This parallel evaluation establishes that the β-catenin mutation-dependent apoptosis phenotype is not unique to SMK-17 among MEK inhibitors, providing important context for compound selection in pathway-specific studies.

MEK inhibitor comparison β-catenin mutation apoptosis induction

SMK-17 (CAS 765958-29-0) Optimal Application Scenarios for Scientific Procurement


Chemical Biology Studies Requiring MEK1/2 Inhibition Without ERK5 Confounding

SMK-17 is optimally deployed when the research objective demands selective MEK1/2 pathway interrogation without confounding off-target ERK5 inhibition. Unlike PD184352 (CI-1040) and U0126, which inhibit ERK5 phosphorylation and introduce experimental artifacts in MAPK signaling studies, SMK-17 enables clean attribution of cellular phenotypes specifically to MEK1/2 blockade [1]. This scenario applies to target validation studies, pathway dissection experiments, and any investigation where ERK5 inhibition would compromise mechanistic interpretation.

β-Catenin-Mutant Tumor Model Studies for Apoptosis Research

SMK-17 should be prioritized when the experimental system involves β-catenin-mutant tumor cell lines (e.g., HCT 116 colorectal carcinoma, colo-205, SW48) and the research endpoint includes apoptosis assessment. SMK-17 induces apoptosis selectively in this genetic context, while BRAF-mutant lines (A375, HT-29) undergo only G1 arrest, providing a genotype-stratified experimental tool [1]. This property makes SMK-17 valuable for studies investigating Wnt/β-catenin and MAPK pathway crosstalk, synthetic lethality screens, and biomarker validation research.

High-Throughput Screening Assays Requiring Enhanced Aqueous Solubility

For in vitro assays where compound precipitation or DMSO concentration limitations are a concern, SMK-17 offers practical advantages due to its documented high aqueous solubility and hydrophilic character [1]. This property reduces the risk of false-negative results from compound precipitation in aqueous assay buffers and minimizes the DMSO concentration required for stock solution preparation, improving assay robustness and reproducibility in high-throughput screening formats.

In Vivo Xenograft Studies Requiring Oral Dosing of MEK Inhibitor

SMK-17 is appropriate for preclinical in vivo studies employing oral administration routes, as it demonstrated potent antitumor activity via oral dosing in xenograft models with selective MAPK pathway blockade and minimal side-effect profiles [1]. The combination of oral bioavailability, high selectivity, and favorable tolerability in animal models positions SMK-17 as a suitable tool compound for pharmacodynamic studies of MEK inhibition in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMK-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.